N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide
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Overview
Description
N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfamoyl group, a hydroxyethyl group, and a dimethoxyphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:
Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the hydroxyethyl intermediate.
Sulfamoylation: The hydroxyethyl intermediate is then reacted with a sulfamoyl chloride derivative under basic conditions to introduce the sulfamoyl group.
Coupling with 3-Methylphenylpropionamide: The final step involves coupling the sulfamoyl intermediate with 3-methylphenylpropionamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfamoyl group can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity. The hydroxyethyl group may facilitate binding to biological receptors, while the dimethoxyphenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)acetamide
- N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)butyramide
Uniqueness
N-(4-(N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and potential therapeutic applications, setting it apart from similar compounds.
Properties
IUPAC Name |
N-[4-[[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]sulfamoyl]-3-methylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-5-20(24)22-15-7-9-19(13(2)10-15)29(25,26)21-12-16(23)14-6-8-17(27-3)18(11-14)28-4/h6-11,16,21,23H,5,12H2,1-4H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZHLSYZTCITUQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC(=C(C=C2)OC)OC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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